Cas no 2137692-34-1 (Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)

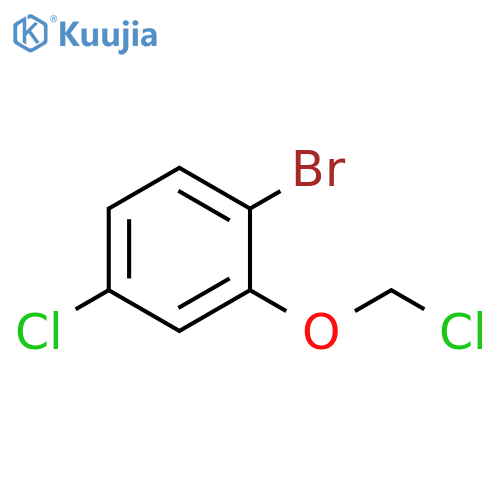

2137692-34-1 structure

商品名:Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-

CAS番号:2137692-34-1

MF:C7H5BrCl2O

メガワット:255.923999547958

CID:5262667

Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-

-

- インチ: 1S/C7H5BrCl2O/c8-6-2-1-5(10)3-7(6)11-4-9/h1-3H,4H2

- InChIKey: ZFVGNGOKSOJEOG-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC=C(Cl)C=C1OCCl

Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-646366-10.0g |

1-bromo-4-chloro-2-(chloromethoxy)benzene |

2137692-34-1 | 95.0% | 10.0g |

$2701.0 | 2025-03-15 | |

| Enamine | EN300-646366-0.25g |

1-bromo-4-chloro-2-(chloromethoxy)benzene |

2137692-34-1 | 95.0% | 0.25g |

$579.0 | 2025-03-15 | |

| Enamine | EN300-646366-1.0g |

1-bromo-4-chloro-2-(chloromethoxy)benzene |

2137692-34-1 | 95.0% | 1.0g |

$628.0 | 2025-03-15 | |

| Enamine | EN300-646366-5.0g |

1-bromo-4-chloro-2-(chloromethoxy)benzene |

2137692-34-1 | 95.0% | 5.0g |

$1821.0 | 2025-03-15 | |

| Enamine | EN300-646366-0.05g |

1-bromo-4-chloro-2-(chloromethoxy)benzene |

2137692-34-1 | 95.0% | 0.05g |

$528.0 | 2025-03-15 | |

| Enamine | EN300-646366-0.1g |

1-bromo-4-chloro-2-(chloromethoxy)benzene |

2137692-34-1 | 95.0% | 0.1g |

$553.0 | 2025-03-15 | |

| Enamine | EN300-646366-0.5g |

1-bromo-4-chloro-2-(chloromethoxy)benzene |

2137692-34-1 | 95.0% | 0.5g |

$603.0 | 2025-03-15 | |

| Enamine | EN300-646366-2.5g |

1-bromo-4-chloro-2-(chloromethoxy)benzene |

2137692-34-1 | 95.0% | 2.5g |

$1230.0 | 2025-03-15 |

Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2137692-34-1 (Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬